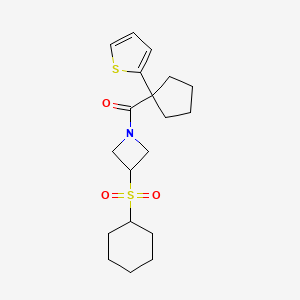
methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives, characterized by its two chlorophenyl groups. This compound is of interest due to its structural uniqueness and potential applications in various fields of chemistry and materials science. Research focuses on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclocondensation reactions, regiospecific synthetic protocols, and can be achieved under conditions such as ultrasound irradiation to enhance regioselectivity and yield efficiency. For instance, compounds with similar structures have been synthesized from cyclocondensation of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing high regioselectivity and yields (Machado et al., 2011).
Molecular Structure Analysis
Crystallographic and spectroscopic techniques, including X-ray diffraction and NMR, play a crucial role in determining the molecular structure of pyrazole derivatives. These methods confirm the geometry, intramolecular hydrogen bonding, and other molecular interactions that contribute to the compound's stability and reactivity (Achutha et al., 2017; Kamani et al., 2019).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a variety of chemical reactions, including cyclocondensation and regiospecific reactions, influenced by their structural configuration. These reactions are pivotal in exploring the chemical behavior and potential applications of these compounds. The regioselectivity and efficiency of these synthetic protocols highlight the chemical versatility and reactivity of pyrazole derivatives (Machado et al., 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its potential application in material science and other fields.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are determined by the pyrazole core and the substituents attached to it. Studies on related compounds have shown that pyrazole derivatives can participate in a wide range of chemical reactions, offering versatile synthetic pathways for new materials and molecules (Machado et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
Methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate and its derivatives have been explored for their potential antimicrobial and anticancer activities. Novel pyrazole derivatives synthesized from this compound have shown good to excellent antimicrobial activity and, in some cases, higher anticancer activity than reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Analysis and Synthesis
Structural analysis of related compounds, through techniques such as X-ray crystallography, has been crucial in identifying the regioisomer and molecular conformation of these compounds. This kind of structural elucidation plays a significant role in understanding the chemical and biological properties of these molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Green Chemistry Approaches
Green chemistry approaches have been employed in the synthesis of derivatives, emphasizing high yields, metal-free catalysts, and avoidance of toxic catalysts and hazardous solvents. This approach is significant in reducing the environmental impact of chemical synthesis (Yadav, Lim, Kim, & Jeong, 2021).
Molecular Docking Studies for Anticancer and Antimicrobial Agents
Molecular docking studies have been conducted to explore the potential of methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate derivatives as anticancer and antimicrobial agents. Such studies provide insights into the molecular interactions that could contribute to their biological efficacy (Katariya, Vennapu, & Shah, 2021).
Biologically Active Compound Synthesis
The synthesis of these compounds often serves as an intermediate step in producing biologically active molecules, playing a critical role in the development of small molecule inhibitors for cancer therapy (Liu, Xu, & Xiong, 2017).
Eigenschaften
IUPAC Name |
methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(13-4-2-3-5-14(13)19)21(20-15)12-8-6-11(18)7-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPWPSHXSPAZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

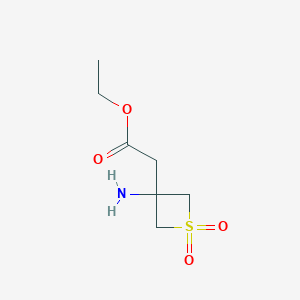
![4-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2483223.png)
![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)
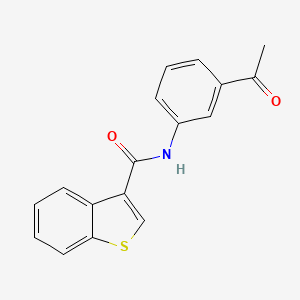
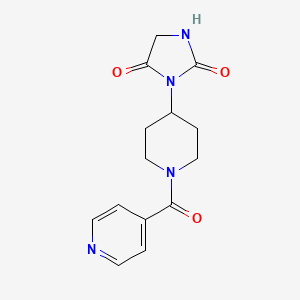
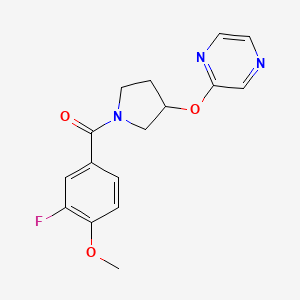
![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)
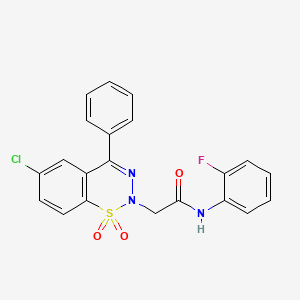
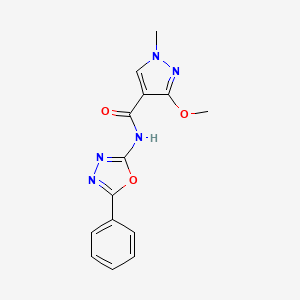
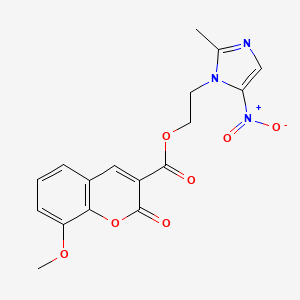
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)

